molecular formula C18H34O6 B14183937 Diheptyl (2S,3S)-2,3-dihydroxybutanedioate CAS No. 928012-30-0

Diheptyl (2S,3S)-2,3-dihydroxybutanedioate

Cat. No.: B14183937
CAS No.: 928012-30-0
M. Wt: 346.5 g/mol
InChI Key: DZDZAKZCTAERNH-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diheptyl (2S,3S)-2,3-dihydroxybutanedioate is an organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diheptyl (2S,3S)-2,3-dihydroxybutanedioate typically involves the esterification of (2S,3S)-2,3-dihydroxybutanedioic acid with heptyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diheptyl (2S,3S)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diheptyl (2S,3S)-2,3-dihydroxybutanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diheptyl (2S,3S)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • Diheptyl (2R,3R)-2,3-dihydroxybutanedioate
  • Diheptyl (2S,3R)-2,3-dihydroxybutanedioate
  • Diheptyl (2R,3S)-2,3-dihydroxybutanedioate

Uniqueness

Diheptyl (2S,3S)-2,3-dihydroxybutanedioate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (2S,3S) configuration allows for specific interactions with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies .

Properties

CAS No.

928012-30-0

Molecular Formula

C18H34O6

Molecular Weight

346.5 g/mol

IUPAC Name

diheptyl (2S,3S)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C18H34O6/c1-3-5-7-9-11-13-23-17(21)15(19)16(20)18(22)24-14-12-10-8-6-4-2/h15-16,19-20H,3-14H2,1-2H3/t15-,16-/m0/s1

InChI Key

DZDZAKZCTAERNH-HOTGVXAUSA-N

Isomeric SMILES

CCCCCCCOC(=O)[C@H]([C@@H](C(=O)OCCCCCCC)O)O

Canonical SMILES

CCCCCCCOC(=O)C(C(C(=O)OCCCCCCC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.